Compound Description: This compound is a structural analogue of piroxicam, a non-steroidal anti-inflammatory drug (NSAID). It exists in two polymorphic forms, a monoclinic form exhibiting high antidiuretic and analgesic activity, and a triclinic form with minimal activity. The monoclinic form undergoes a slow transition to the inactive triclinic form upon grinding, leading to a loss of biological activity. []
Relevance: While this compound shares the 4-methoxyphenyl carboxamide moiety with the target compound, N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, it belongs to the benzothiazine class, unlike the target compound's indazole core. The research highlights the impact of structural modifications and solid-state properties on biological activity, which is relevant to understanding potential SAR trends for the target compound.
Compound Description: This indazole derivative demonstrates significant inhibitory activity against several cancer cell lines. Its structure includes a cyclopropane ring linked to both the indazole and 4-methoxyphenyl carboxamide moieties. []
Relevance: This compound shares the 1H-indazole-3-carboxamide core and the 4-methoxyphenyl carboxamide moiety with the target compound N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide. The cyclopropane linker and the morpholino substituent on the indazole ring represent key structural differences. Its anticancer activity highlights the potential of exploring structural variations around the target compound for developing novel therapeutics.
Compound Description: This compound is a potent and selective serotonin 4 receptor (5-HT4R) antagonist with favorable in vitro pharmacokinetic properties. It features a piperidine ring linked to the indazole core through a methylene bridge. []
Relevance: Sharing the 1H-indazole-3-carboxamide core with N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, this compound highlights the significance of the substituent attached to the carboxamide nitrogen for 5-HT4R activity. Replacing the 4-methoxyphenylmethyl group in the target compound with a 4-piperidinylmethyl group results in potent and selective 5-HT4R antagonism.
Compound Description: This research focuses on the development of pharmaceutical formulations for this particular compound, suitable for multi-dose administration. The compound is a hydrochloride salt and features a complex azabicyclic ring system attached to the indazole core. []
Relevance: This compound shares the 1H-indazole-3-carboxamide core with the target compound N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, highlighting the relevance of the indazole scaffold in medicinal chemistry and drug development. While the specific biological activity isn't mentioned, the focus on its formulation suggests potential therapeutic value.
Compound Description: AB-PINACA is a synthetic cannabinoid (SCB) identified in abused K2/Spice products. Its major metabolites, 4OH-AB-PINACA and 5OH-AB-PINACA, were investigated for their activity at the cannabinoid type 1 (CB1) receptor. []
Compound Description: NI-9 is a benzothiazine derivative with pronounced analgesic and anti-inflammatory activities, surpassing those of diclofenac and lornoxicam in carrageenan edema models. Studies demonstrate its analgesic effect in various models of somatic and neuropathic pain syndromes. [, , ]
Relevance: While NI-9 belongs to the benzothiazine class and differs from the indazole structure of N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, it shares the 4-methoxybenzyl carboxamide moiety. This structural similarity, along with its potent analgesic and anti-inflammatory effects, highlights the potential of exploring modifications around the target compound for developing novel pain management therapeutics. , ,
Compound Description: This benzothiazine derivative exists in three polymorphic forms (A, B, and C) with varying analgesic and anti-inflammatory activities. Form B, with the largest crystal surface area, demonstrates optimal pharmacokinetic properties, including the highest bioavailability and rapid elimination, making it a promising candidate for preclinical development. [, ]
Relevance: Although structurally a benzothiazine and not an indazole, this compound highlights the impact of polymorphism on the pharmacokinetic properties of compounds similar to N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide. This emphasizes the importance of considering solid-state properties during the development of the target compound. ,
Compound Description: BAK4-51 is a high-affinity dopamine D3 receptor (D3R) antagonist. While initially a promising candidate for development as a PET radioligand, its use was hindered due to its recognition and transport by brain efflux transporters. []
Relevance: BAK4-51 and N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide both incorporate the core structure of an indole-2-carboxamide. The research highlights challenges in developing brain-penetrant therapeutics, a relevant consideration for potential applications of the target compound, especially if targeting CNS-related pathways.
Compound Description: FN-1501 is a potent inhibitor of FLT3 and cyclin-dependent kinases (CDKs). It demonstrates significant antiproliferative activity against MV4-11 cells (acute myeloid leukemia) and shows promising in vivo efficacy in tumor regression, surpassing cytarabine. []
Relevance: While FN-1501 belongs to the pyrazole-3-carboxamide class, its potent antitumor activity and kinase inhibitory profile provide a valuable comparison point for exploring the therapeutic potential of N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, especially if considering kinase inhibition as a potential mechanism. The presence of the 4-methylpiperazine moiety, albeit in a different position, further suggests potential areas for structural exploration.
Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2. It exhibits strong antitumor effects in preclinical models and is currently undergoing Phase I clinical trials for B-cell lymphomas. []
Relevance: CPI-1205 and N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide share the 1H-indole-3-carboxamide core structure. CPI-1205's successful progression to clinical trials highlights the therapeutic potential of targeting epigenetic regulators like EZH2. This information could encourage the exploration of similar mechanisms or target classes for the target compound.
Compound Description: MAC displays promising anti-corrosion properties based on computational studies (DFT, MC, and MD simulations). It interacts strongly with the iron surface, potentially inhibiting corrosion. It also shows potential as an anti-cancer agent, exhibiting a higher binding score for anaplastic lymphoma kinase (ALK) than the reference drug Crizotinib in docking studies. [, ]
Relevance: Although structurally different from N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, MAC shares the 4-methoxyphenyl group. Its multi-functional nature, displaying both anti-corrosion and potential anti-cancer properties, suggests that exploring a diverse range of applications for the target compound could be worthwhile. ,
Compound Description: This research paper focuses on the synthesis and structural characterization of this triazole derivative, confirming its structure through NMR and X-ray diffraction. []
Relevance: This compound shares the 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide core with MAC, further emphasizing the versatility of this scaffold in building diverse structures. While its biological activity is not discussed, its structural relation to MAC suggests potential applications in areas like corrosion inhibition or other unexplored biological targets, which can inform broader research directions related to N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide.
Compound Description: This study focuses on the synthesis, crystal structure determination, and Hirshfeld surface analysis of this triazole-based compound. The crystal structure reveals the formation of homodimers stabilized by various hydrogen bonds. []
Relevance: This compound, while belonging to the triazole class, shares the 4-methoxyphenyl carboxamide moiety with N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide. The research emphasizes the importance of understanding the solid-state interactions of compounds containing this moiety, which can be valuable for optimizing physicochemical properties of the target compound.
Compound Description: This study investigates a series of indazole derivatives as potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitors, a potential target for treating bipolar disorder. Optimization led to compound 14i, showing a favorable pharmacokinetic profile, brain penetration, and efficacy in a mouse model of mania. []
Relevance: This series exhibits a very close structural resemblance to N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, sharing the N-[(aryl)methyl]-1H-indazole-3-carboxamide core. The research highlights the potential of this core structure for developing CNS-penetrant compounds and suggests GSK-3β as a potential target for the target compound.
1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-Bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)
Compound Description: These two compounds are novel pyrazole-based ligands for the cerebral cannabinoid receptor (CB1). Both exhibit higher binding affinities and lower lipophilicity compared to Rimonabant (SR141716), making them promising candidates as PET radioligands for imaging CB1 receptors. []
Relevance: These compounds, while pyrazole-based, share the 4-methoxyphenyl group with N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide. Their development as potential PET radioligands emphasizes the versatility of incorporating a 4-methoxyphenyl group in designing molecules for imaging studies. This could inform future research directions for the target compound if radiolabeling or imaging studies are of interest.
Compound Description: This paper focuses on the synthesis and crystal structure of this indazole derivative. []
Relevance: This compound shares the 1H-indazole-3-carboxylate core with N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide. While the substituents on the carboxylate and the indazole nitrogen differ, the presence of a benzyl group on the nitrogen in both compounds suggests this region might be amenable to structural modifications, offering insights for designing analogs of the target compound.
Compound Description: This research paper details the crystal structure of this thienopyridine derivative, highlighting its stabilization through various intramolecular hydrogen bonds. []
Relevance: While this compound belongs to the thienopyridine class and not the indazole class of N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, it shares the 4-methoxyphenyl carboxamide moiety. This structural similarity suggests that incorporating this group might contribute to specific intermolecular interactions and influence the compound's overall conformation.
Compound Description: This paper presents the crystal structure of this thiazole-triazole derivative, determined through X-ray diffraction analysis. []
Relevance: Though structurally different from N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, this compound incorporates a 4-methoxyphenyl group directly attached to the thiazole ring. This highlights the presence of this group in various heterocyclic compounds and its potential role in influencing their overall structure and properties, though specific details are not provided in this study.
Compound Description: This research details the crystal structure determination of this pyrazole-based compound, characterized using X-ray diffraction techniques. []
Relevance: This pyrazole derivative, while distinct from N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, suggests that incorporating a substituted benzyl group on the nitrogen of a heterocycle is a common structural motif. This could inspire the synthesis of analogs of the target compound with diverse benzyl substituents to explore their effects on biological activity.
Compound Description: This compound serves as a versatile precursor in synthesizing a series of novel bipyrazolyl and pyrazolopyridazine derivatives, some of which exhibit weak to moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. []
Relevance: While this compound belongs to the pyrazole class, its use as a synthetic intermediate highlights a strategy for building more complex structures around a core heterocycle. This approach could be applied to N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide to generate novel derivatives with potentially enhanced or modified biological activities.
21. (E)-1-(4-Methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide * Compound Description: This triazole derivative has undergone extensive theoretical analysis, including calculations of IR, NMR, UV, and nonlinear optical (NLO) properties in various solvents. In silico ADME (absorption, distribution, metabolism, and excretion) analysis has also been performed to predict its physicochemical, pharmacokinetic, and medicinal chemistry properties. Molecular docking studies were conducted to assess its potential biological activities. []* Relevance: Sharing the 4-methoxyphenyl group with N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, this research underscores the value of employing computational methods in early drug discovery. Similar techniques can be applied to the target compound to predict its properties, guide the design of analogs, and prioritize experimental testing, potentially accelerating its development path.
Compound Description: This research focuses on the crystal structure determination of this oxazinoindazole derivative, utilizing X-ray diffraction techniques. []
Relevance: While structurally distinct from N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, this compound highlights the possibility of incorporating an indazole motif within a larger fused ring system. Although the specific biological activity is not mentioned, the presence of a benzyl group, similar to the target compound, suggests potential areas for structural modifications and exploration of diverse pharmacological targets.
Compound Description: This compound was synthesized and its structure, including isomeric forms, was characterized using various spectroscopic techniques and X-ray diffraction. The research confirmed the presence of a Z-isomer in the crystalline form and a mixture of E- and Z-isomers in the amorphous form. []
Relevance: This thiosemicarbazone derivative, though structurally different from N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, shares the 4-methoxyphenyl group. The study highlights the significance of considering isomerism, which can significantly impact a compound's biological and pharmacological properties. This is relevant for the target compound, as different isomers might exhibit varying activities or pharmacological profiles.
24. N-(1-benzyl-4-memylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (1) * Compound Description: This compound is a potent 5-HT3 receptor antagonist. The paper details a convenient large-scale synthesis of its intermediate, N-(2,2-dimethyl-1,3-dioxan-5-yl)-1H-indazole-3-carboxamide. []* Relevance: This compound shares the 1H-indazole-3-carboxamide core with N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide and demonstrates potent 5-HT3 receptor antagonism. This suggests that the target compound, with appropriate modifications, might also interact with serotonin receptors. This finding underscores the potential of exploring the target compound's interaction with serotonin receptors and its potential application in related therapeutic areas.
Compound Description: LY278584 is a high-affinity 5HT3-receptor antagonist. A tritium-labeled form of LY278584 was synthesized and demonstrated high affinity for 5HT3 receptors in rat cerebral cortex. The binding characteristics of this radioligand suggest it is a valuable tool for studying 5HT3 receptors. []
Relevance: This compound shares the 1H-indazole-3-carboxamide core with N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide and exhibits potent and selective 5-HT3 receptor antagonism. This further supports the notion that modifications to the target compound could lead to interactions with 5-HT3 receptors and highlights the potential of this structural class for developing therapeutics targeting the serotonergic system.
Compound Description: This compound displays significant inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines. []
Relevance: This compound shares the 1H-indazole-3-carboxamide core with N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, differing in the substituents on the carboxamide nitrogen and the indazole ring. Its anticancer activity suggests the 1H-indazole-3-carboxamide scaffold, with appropriate modifications, might hold potential for developing anticancer agents. This finding encourages further exploration of the target compound's anticancer properties and potential mechanisms of action.
Compound Description: AT7519 is a potent cyclin-dependent kinase (CDK) inhibitor identified through fragment-based X-ray crystallography and structure-based drug design. It demonstrates low nanomolar affinity for CDK2 and is currently being evaluated in clinical trials for cancer treatment. []
Relevance: Although AT7519 belongs to the pyrazole class and differs from the indazole structure of N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, its identification through fragment-based approaches and its potent CDK inhibitory activity offer valuable insights. This approach, focusing on specific protein-ligand interactions, could be applied to the target compound to explore its potential interaction with CDKs or other kinases and guide the development of novel analogs.
Compound Description: This research presents the crystal structure of this imidazole derivative, determined through X-ray diffraction analysis. []
Relevance: Although structurally distinct from N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, the study highlights the diverse range of heterocyclic compounds being investigated in medicinal chemistry. While no specific biological activity is mentioned for this particular compound, its structural novelty encourages the exploration of a broader chemical space when designing analogs of the target compound.
Compound Description: This compound, also known as rimonabant, is a potent and selective cannabinoid CB1 receptor antagonist. Its SAR has been extensively studied, with research highlighting the importance of the aminopiperidine region for its activity. [, , ]
Relevance: While SR141716 is a pyrazole derivative and structurally distinct from N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, its extensive SAR data provide valuable insights into the structural features contributing to CB1 receptor binding. Although the target compound is not a direct analog, understanding the key pharmacophoric elements within SR141716 can inform the design of novel CB1 ligands, potentially incorporating elements from the target compound's structure. , ,
30. N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617) * Compound Description: MK-8617 is an orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3), developed for the treatment of anemia. It demonstrates efficacy in stimulating erythropoiesis in preclinical models and has progressed to human clinical trials. []* Relevance: Although MK-8617 is a pyrimidine derivative and structurally different from N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, its successful development and clinical progression highlight the therapeutic potential of targeting HIF pathways. While the target compound's mechanism is unknown, exploring its potential interactions with HIF-related targets could be a valuable avenue for future research.
Compound Description: CUMYL-4CN-BINACA is a synthetic cannabinoid identified in seized plant material. Its structure was elucidated using various techniques, and a quantitative method was developed to detect its presence in postmortem blood samples. [, ]
Relevance: CUMYL-4CN-BINACA shares the 1H-indazole-3-carboxamide core with N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide. Although their pharmacological profiles may differ, this highlights the presence of the 1H-indazole-3-carboxamide scaffold in psychoactive substances. This finding emphasizes the need to carefully evaluate the target compound's potential for abuse and dependence, especially if further research suggests activity in relevant pathways. , [](https://www.semanticscholar.org/paper/3e58f30fde3db2d166f66254
Overview
N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide is a synthetic compound belonging to the class of indazole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This compound features a unique indazole core structure, which is known for its involvement in various pharmacological effects, including anti-inflammatory and anticancer properties. The presence of the methoxyphenylmethyl group enhances its interaction with specific molecular targets, making it a candidate for further research in medicinal chemistry.
Source
The compound can be sourced from chemical suppliers and is listed in databases such as PubChem, where its IUPAC name and structural information are documented. It is synthesized through established chemical methods involving various reagents and solvents to facilitate the reactions necessary to form the desired product.
Classification
N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide is classified as an indazole derivative, specifically a carboxamide. This classification indicates that it contains both an indazole ring and a carboxamide functional group, which contribute to its chemical reactivity and biological activity.
Synthesis Analysis
Methods
The synthesis of N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide typically involves the reaction of 1H-indazole-3-carboxylic acid with 4-methoxybenzylamine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is generally carried out in an organic solvent like dichloromethane at room temperature, allowing for efficient formation of the amide bond.
Technical Details
Reagents:
1H-indazole-3-carboxylic acid
4-methoxybenzylamine
DCC (coupling agent)
DMAP (catalyst)
Dichloromethane (solvent)
Reaction Conditions:
Stirring at room temperature for several hours.
Purification through recrystallization or chromatography to isolate the product.
This method has been optimized for yield and purity, making it suitable for laboratory-scale synthesis.
Molecular Structure Analysis
Structure
The molecular formula of N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide is C16H15N3O2. Its structure consists of an indazole ring fused with a carboxamide group and a methoxyphenylmethyl substituent.
This structural information allows researchers to predict its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Reactions
N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound to form less oxidized derivatives.
Substitution: The methoxy group can be replaced by other nucleophiles through nucleophilic substitution reactions under appropriate conditions.
These reactions highlight the compound's versatility in synthetic chemistry and potential modifications for enhanced biological activity.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide involves its interaction with specific enzymes or receptors within biological pathways. It may inhibit certain enzymes associated with inflammatory processes, leading to anti-inflammatory effects. Additionally, it can modulate cellular receptors that influence signal transduction pathways related to cell proliferation and survival.
This interaction suggests potential applications in treating diseases characterized by inflammation or uncontrolled cell growth.
Physical and Chemical Properties Analysis
Physical Properties
N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide is typically characterized by:
Appearance: Solid crystalline form
Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water
Melting Point: Specific melting point data may vary based on purity and synthesis method.
Chemical Properties
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile indicates potential for further functionalization through various organic reactions.
Applications
N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide has significant potential in scientific research due to its pharmacological properties:
Anti-inflammatory Research: Its ability to inhibit inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
Anticancer Studies: The compound's interaction with cellular receptors may provide insights into novel cancer therapies targeting specific signaling pathways.
Drug Development: As part of indazole derivatives, it serves as a scaffold for designing new therapeutic agents against various diseases.
These applications underline the importance of further research into this compound's biological effects and mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.